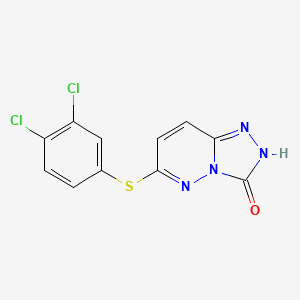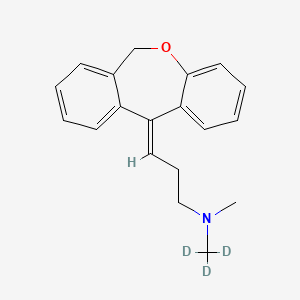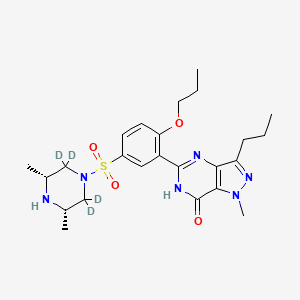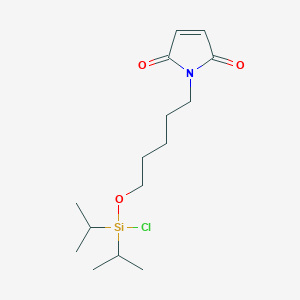
Mc-O-Si(di-iso)-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mc-O-Si(di-iso)-Cl involves the conjugation of Gemcitabine with a silicon-based linker. The reaction typically requires the use of anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation. The process involves the following steps:
- Activation of Gemcitabine with a suitable activating agent.
- Reaction with the silicon-based linker under controlled temperature and pressure.
- Purification of the product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters.
- Efficient purification systems to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mc-O-Si(di-iso)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The silicon-based linker can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silicon-based linker
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under anhydrous conditions.
Hydrolysis: Occurs in the presence of water or aqueous solutions
Major Products Formed
Substitution Reactions: Result in the formation of modified Gemcitabine derivatives.
Hydrolysis: Leads to the breakdown of the silicon-based linker and release of Gemcitabine
Aplicaciones Científicas De Investigación
Mc-O-Si(di-iso)-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and drug delivery mechanisms.
Medicine: Utilized in the development of targeted cancer therapies through ADCs.
Industry: Applied in the production of pharmaceuticals and bioconjugates
Mecanismo De Acción
Mc-O-Si(di-iso)-Cl exerts its effects through the following mechanism:
Targeting: The ADC targets specific cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cells.
Cleavage: The linker is cleaved within the target cells, releasing Gemcitabine.
Action: Gemcitabine inhibits DNA synthesis, leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
Gemcitabine-O-Si(di-iso)-O-Mc: Another agent-linker conjugate with similar properties.
Auristatin: A potent cytotoxic agent used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy
Uniqueness
Mc-O-Si(di-iso)-Cl is unique due to its specific silicon-based linker, which provides stability in systemic circulation and efficient cleavage within target cells. This results in targeted delivery and potent antitumor activity .
Propiedades
Fórmula molecular |
C15H26ClNO3Si |
|---|---|
Peso molecular |
331.91 g/mol |
Nombre IUPAC |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Clave InChI |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


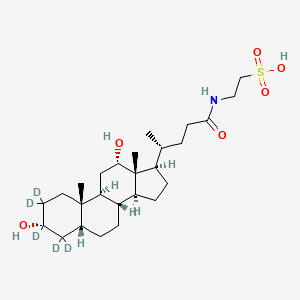
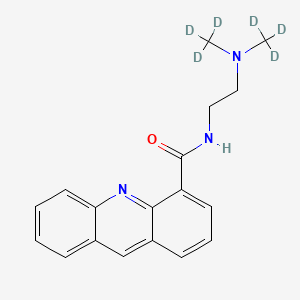
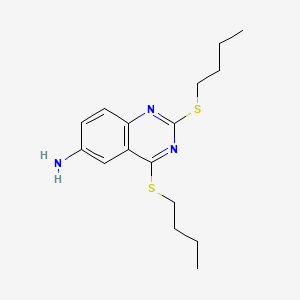
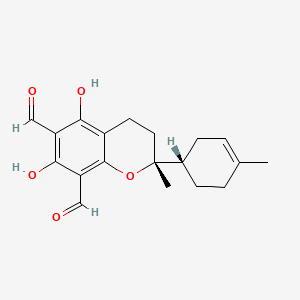

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
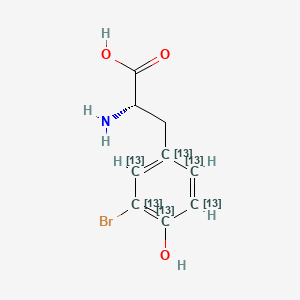
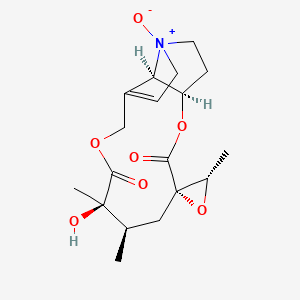
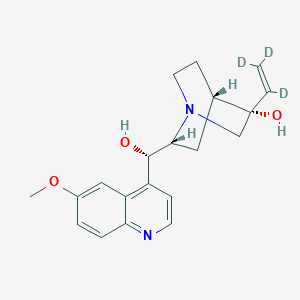
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
